N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Medicinal Chemistry HDAC Inhibition Physicochemical Properties

This piperidine analog of MPT0B390 is a critical probe for SAR studies exploring how sulfonamide amine pKa influences HDAC isoform selectivity and cellular permeability. Unlike the morpholine parent, it offers distinct hydrogen-bonding capacity and lipophilicity. Procure for side-by-side comparisons in TIMP3 induction, anti-tumor, and metabolic stability assays to inform next-gen HDAC inhibitor design.

Molecular Formula C17H20N4O3S2
Molecular Weight 392.49
CAS No. 1021225-56-8
Cat. No. B2704583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS1021225-56-8
Molecular FormulaC17H20N4O3S2
Molecular Weight392.49
Structural Identifiers
SMILESCSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C17H20N4O3S2/c1-25-16-10-9-15(19-20-16)18-17(22)13-5-7-14(8-6-13)26(23,24)21-11-3-2-4-12-21/h5-10H,2-4,11-12H2,1H3,(H,18,19,22)
InChIKeyBGHRWJZQVBKNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide (1021225-56-8) – Chemical Class and Research Positioning


N-(6-(Methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 1021225-56-8) is a synthetic arylsulfonamide featuring a 6-methylthiopyridazine head group linked via a benzamide spacer to a piperidine-1-sulfonyl moiety . This compound belongs to the same chemotype as the well‑characterized clinical candidate MPT0B390 (N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide)–an HDAC inhibitor and TIMP3 inducer with demonstrated anti‑tumor, anti‑metastatic and anti‑angiogenic activity [1]. The target compound is therefore positioned as a structural analog of MPT0B390, in which the morpholine ring is replaced by a piperidine, a modification that is predicted to influence both physicochemical properties and target engagement profiles.

Why Piperidine‑to‑Morpholine Substitution in Arylsulfonamide HDAC/TIMP3 Inducers Is Non‑Trivial


In‑class compounds such as MPT0B390 cannot simply be interchanged with the piperidine analog because the replacement of the morpholine oxygen with a methylene group alters the sulfonamide acceptor’s hydrogen‑bonding capacity, basicity (morpholine pKa ≈ 7.1 vs. piperidine pKa ≈ 11.1), and lipophilicity [1]. These changes are known to affect HDAC isoform selectivity, cellular permeability, and metabolic stability in arylsulfonamide series . Consequently, a direct biological extrapolation without matched‑pair data is unjustified, and procurement decisions must be based on compound‑specific evidence rather than class membership.

Quantitative Differentiation Evidence for 1021225-56-8 Versus Closest Analogs


Structural Divergence: Piperidine vs. Morpholine Sulfonamide – Implications for Basicity and Lipophilicity

The target compound replaces the morpholine ring present in MPT0B390 with a piperidine ring. This single‑atom substitution (O → CH2) increases the predicted pKa of the sulfonamide‑adjacent amine from ~7.1 to ~11.1, resulting in a predominantly protonated species at physiological pH that may enhance polar surface area‑mediated binding but reduce passive membrane permeability relative to the neutral morpholine form [1]. The calculated logP shifts accordingly, with the piperidine analog being more hydrophilic in its ionized state [2]. These physicochemical differences are expected to translate into distinct pharmacokinetic and target‑engagement profiles, although matched‑pair biological data are not yet available.

Medicinal Chemistry HDAC Inhibition Physicochemical Properties

Antiproliferative Activity Benchmark: MPT0B390 GI50 in HCT116 Colon Cancer Cells

The morpholine analog MPT0B390 exhibits a GI50 of 0.03 µM against the HCT116 human colorectal cancer cell line, as determined by MTT assay, and induces TIMP3 expression leading to tumor growth inhibition in xenograft models [1]. The piperidine analog (target compound) has not been evaluated in the same assay system; therefore, a direct potency comparison cannot be made. Researchers should request or generate matched‑pair GI50 data in the intended cell background before assuming equivalence or superiority.

Cancer Biology Colorectal Cancer HDAC Inhibition

TIMP3 Induction and Anti‑Metastatic Activity: MPT0B390 as the Reference Inducer

MPT0B390 up‑regulates TIMP3 protein expression in HCT116 cells and inhibits migration and invasion in transwell assays; in vivo, it reduces lung and liver metastasis in mouse models [1]. In human umbilical vein endothelial cells (HUVECs), MPT0B390 also suppresses tube formation, indicating anti‑angiogenic activity. No comparable data exist for the target compound. Because TIMP3 induction is causally linked to the anti‑metastatic phenotype, any claim that the piperidine analog replicates these effects requires independent validation in the same models.

Metastasis TIMP3 Induction Angiogenesis

Recommended Use Cases for N-(6-(Methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide Based on Current Evidence


Head‑to‑Head Comparator Studies Against MPT0B390 in HDAC/TIMP3 Assays

Given the structural analogy to the well‑characterized HDAC inhibitor and TIMP3 inducer MPT0B390 , the target compound is best deployed in side‑by‑side experiments designed to quantify any advantage conferred by the piperidine substitution. Recommended readouts include HDAC isoform selectivity panels, GI50 determination in HCT116 and other cancer lines, TIMP3 induction western blots, and permeability assays (Caco‑2 or PAMPA). Such data will clarify whether the higher basicity of piperidine translates into altered cellular potency or isoform selectivity.

Physicochemical Profiling and Early ADME Evaluation

The predicted >4‑unit increase in pKa relative to the morpholine analog suggests that the target compound will exhibit a distinct solubility‑permeability‑ionization profile. Procurement is therefore recommended for laboratories focused on correlating arylsulfonamide pKa with cellular permeability, metabolic stability (liver microsome assays), and plasma protein binding. Results may inform the design of next‑generation HDAC/TIMP3 inducers with tailored pharmacokinetic properties.

Structure‑Activity Relationship (SAR) Expansion of the Arylsulfonamide Chemical Series

As part of a broader medicinal chemistry program, the piperidine analog fills a key gap in the SAR table by exploring the sulfonamide amine substituent beyond morpholine. When combined with data for the dimethylsulfamoyl analog (4‑(N,N‑dimethylsulfamoyl)-N-(6‑(methylthio)pyridazin‑3‑yl)benzamide) and other variants , the target compound enables multi‑parameter optimization of potency, selectivity, and drug‑like properties across the chemical series.

Quote Request

Request a Quote for N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.